molecular formula C25H37NO3 B589177 3-De(hydroxymethyl)-3-methyl Salmeterol CAS No. 1391054-40-2

3-De(hydroxymethyl)-3-methyl Salmeterol

Cat. No. B589177
M. Wt: 399.575
InChI Key: CRLOZJFZHGTJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “3-De(hydroxymethyl)-3-methyl Salmeterol” is C25H37NO3 . The average mass is 399.566 Da and the monoisotopic mass is 399.277344 Da .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “3-De(hydroxymethyl)-3-methyl Salmeterol” are as follows :

Scientific Research Applications

  • Pharmaceuticals

    • Application : Salmeterol is used in the development of a dry powder inhaler (DPI) of an inhalable potent fixed-dose combination (FDC) for the management of asthma .
    • Methods : The nanoaggregates were synthesized using interfacial polycondensation that produced nanocapsules with an average particle size of 226.7 35.3 nm and zeta potential of 30.6 4.2 mV .
    • Results : The FDC nanocapsules displayed 88.5% and 98.5% of the emitted dose for FP and SAL, respectively. The fine particle fraction of the nominated dose was superior to the marketed product .
  • Pediatric Allergy and Immunology

    • Application : Salmeterol/fluticasone propionate vs. double dose fluticasone propionate on lung function and asthma control in children .
    • Methods : This double-blind, parallel group, non-inferiority study compared lung function and asthma control, based on Global Initiative for Asthma guidelines, in children receiving either salmeterol/fluticasone propionate (SFC) 50/100 lg bd (n = 160) or fluticasone propionate (FP) 200 lg bd (n = 161) for 12 weeks .
    • Results : Change from baseline in mean morning peak expiratory flow increased following both treatments, but was significantly greater in the SFC group compared with FP .

properties

IUPAC Name

4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOZJFZHGTJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-De(hydroxymethyl)-3-methyl Salmeterol

CAS RN

1391054-40-2
Record name 3-De(hydroxymethyl)-3-methyl salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DE(HYDROXYMETHYL)-3-METHYL SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXZ949COY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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